3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a unique molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms often enhances the biological activity, metabolic stability, and lipophilicity of compounds, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrazole ring. One common method is the radical difluoromethylation and trifluoromethylation of pyrazole precursors. This process often employs reagents such as difluoromethyl radicals and trifluoromethyl radicals, generated under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce difluoromethyl and trifluoromethyl derivatives with varying degrees of hydrogenation .
Scientific Research Applications
3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting diseases where fluorinated molecules show enhanced activity.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors. The difluoromethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: Lacks the difluoromethyl group, which may result in different biological activity and stability.
5-(Difluoromethyl)-1H-pyrazole: Lacks the trifluoromethyl group, affecting its overall properties and applications.
3,5-Bis(trifluoromethyl)-1H-pyrazole: Contains two trifluoromethyl groups, which can lead to different reactivity and interactions.
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H3F5N2 |
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Molecular Weight |
186.08 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H3F5N2/c6-4(7)2-1-3(12-11-2)5(8,9)10/h1,4H,(H,11,12) |
InChI Key |
JNZMCMSGSKHZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)C(F)F |
Origin of Product |
United States |
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